molecular formula C10H7NO2 B189445 8-Quinolinecarboxylic acid CAS No. 86-59-9

8-Quinolinecarboxylic acid

Cat. No. B189445
CAS RN: 86-59-9
M. Wt: 173.17 g/mol
InChI Key: QRDZFPUVLYEQTA-UHFFFAOYSA-N
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Description

8-Quinolinecarboxylic acid is a tridentate chelating agent . It is used as a herbicide and its removal from aqueous solution using sodium montmorillonite, acidic montmorillonite, and organo-acidic montmorillonite has been reported .


Synthesis Analysis

8-Quinolinecarboxylic acid may be used in the synthesis of novel oxorhenium (V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . It can also be used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .


Molecular Structure Analysis

The molecular formula of 8-Quinolinecarboxylic acid is C10H7NO2 . The molecular weight is 173.17 . The InChI key is QRDZFPUVLYEQTA-UHFFFAOYSA-N .


Chemical Reactions Analysis

8-Quinolinecarboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative . This derivative can undergo fluorescence quenching in water, making it a viable candidate for developing a probe for detecting water in aprotic organic solvents .


Physical And Chemical Properties Analysis

8-Quinolinecarboxylic acid is a solid at 20°C . It has a density of 1.3±0.1 g/cm3 . The boiling point is 386.5±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Synthesis of Novel Oxorhenium (V) Complexes

8-Quinolinecarboxylic acid is utilized in creating new oxorhenium (V) complexes, which incorporate quinoline and isoquinoline carboxylic acid derivatives. These complexes have potential applications in various fields, including medicinal chemistry and imaging .

Ligands for Asymmetric Transfer Hydrogenation

This compound is also used to synthesize chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds. These serve as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, a process significant in producing pharmaceuticals .

Chromatography and Mass Spectrometry

In chromatography or mass spectrometry, 8-Quinolinecarboxylic acid can play a role in sample manipulation or as part of the measuring apparatus needed for efficient and effective analysis .

Herbicide Removal

8-Quinolinecarboxylic acid has been studied for its removal from aqueous solutions using various forms of montmorillonite. This application is crucial in environmental science for the detoxification of herbicide-contaminated water .

Safety And Hazards

8-Quinolinecarboxylic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

8-Quinolinecarboxylic acid is a typical persistent organic pollutant . Because of its persistence, low volatility, bioaccumulation potential, and high toxicity, it is a major environmental issue, drawing much scientific and public attention . Future research may focus on finding more efficient ways to remove this pollutant from the environment.

properties

IUPAC Name

quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDZFPUVLYEQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235334
Record name 8-Quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinecarboxylic acid

CAS RN

86-59-9
Record name 8-Quinolinecarboxylic acid
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Record name 8-Quinolinecarboxylic acid
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Record name 8-Quinolinecarboxylic acid
Source EPA DSSTox
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Record name quinoline-8-carboxylic acid
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Record name 8-QUINOLINECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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